molecular formula C17H16O5 B14904914 3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid

3-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B14904914
M. Wt: 300.30 g/mol
InChI Key: SLYYYODCGYREOZ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that features a benzo[d][1,3]dioxole ring and a methoxyphenyl group attached to a propanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the methoxyphenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the propanoic acid backbone: This can be done through various methods, such as the Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or ketones.

    Reduction: Reduction reactions might convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties.

Medicine

    Drug Development: The compound might be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzo[d][1,3]dioxol-5-yl)propanoic acid: Lacks the methoxyphenyl group.

    3-(4-Methoxyphenyl)propanoic acid: Lacks the benzo[d][1,3]dioxole ring.

    3-(Benzo[d][1,3]dioxol-5-yl)-3-phenylpropanoic acid: Lacks the methoxy group on the phenyl ring.

Uniqueness

The presence of both the benzo[d][1,3]dioxole ring and the methoxyphenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid might confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H16O5/c1-20-13-5-2-11(3-6-13)14(9-17(18)19)12-4-7-15-16(8-12)22-10-21-15/h2-8,14H,9-10H2,1H3,(H,18,19)

InChI Key

SLYYYODCGYREOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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